molecular formula C29H26N2O2 B11564168 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide

Cat. No.: B11564168
M. Wt: 434.5 g/mol
InChI Key: LAXBZXLYHYWUFW-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Derivative: Starting with a suitable precursor, the isoquinoline ring is constructed through cyclization reactions.

    Benzamide Formation: The isoquinoline derivative is then reacted with a benzoyl chloride derivative to form the benzamide structure.

    Phenoxyphenyl Substitution: The final step involves introducing the phenoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide: Lacks the phenoxyphenyl group.

    N-(2-phenoxyphenyl)benzamide: Lacks the isoquinoline moiety.

Uniqueness

The unique combination of the isoquinoline and phenoxyphenyl groups in 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(2-phenoxyphenyl)benzamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C29H26N2O2/c32-29(30-27-12-6-7-13-28(27)33-26-10-2-1-3-11-26)24-16-14-22(15-17-24)20-31-19-18-23-8-4-5-9-25(23)21-31/h1-17H,18-21H2,(H,30,32)

InChI Key

LAXBZXLYHYWUFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5

Origin of Product

United States

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